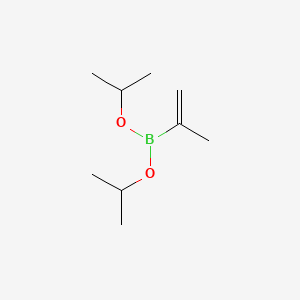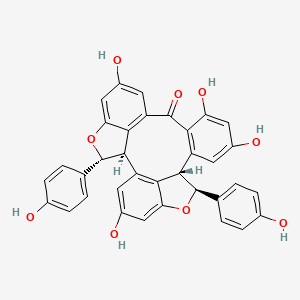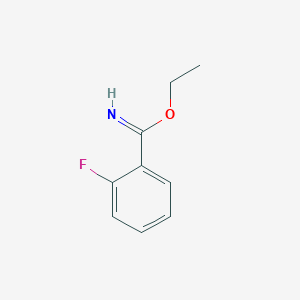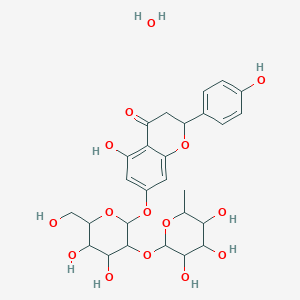
Naringoside (hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naringine hydrate is a flavonoid compound predominantly found in citrus fruits such as grapefruit, oranges, and limes. It is responsible for the bitter taste in these fruits and has been extensively studied for its remarkable biological properties, including anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic, and neuroprotective activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naringine hydrate can be synthesized through various methods. One common approach involves the extraction of naringin from grapefruit peel waste using methanol, followed by crystallization in water with the addition of dichloromethane . This method is efficient and yields a high amount of naringin extract in a shorter processing time.
Industrial Production Methods
In the industrial context, naringin is often extracted from citrus peels, which are by-products of the citrus juice industry. The extraction process typically involves air-drying the peels for several days, followed by hot extraction using methanol. The addition of dichloromethane during the crystallization step helps in obtaining pure naringin .
Analyse Chemischer Reaktionen
Types of Reactions
Naringine hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. For instance, naringin can be hydrolyzed into its aglycone form, naringenin, through the action of the enzyme naringinase .
Common Reagents and Conditions
Hydrolysis: Naringinase enzyme is commonly used to hydrolyze naringin into naringenin.
Oxidation: Naringin can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include naringenin, rhamnose, and glucose .
Wissenschaftliche Forschungsanwendungen
Naringine hydrate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other flavonoids.
Biology: Studied for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and neurodegenerative diseases
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
Wirkmechanismus
Naringine hydrate exerts its effects through various molecular targets and pathways. It modulates different cellular signaling pathways, suppresses cytokine and growth factor production, and arrests the cell cycle. It also activates AMP-activated protein kinase (AMPK) and inhibits the nuclear factor-kappa-B (NF-κB) pathway, leading to anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naringenin: The aglycone form of naringin, known for its potent biological activities.
Neohesperidin: Another flavonoid glycoside found in citrus fruits.
Hesperidin: A flavonoid glycoside with similar antioxidant and anti-inflammatory properties
Uniqueness
Naringine hydrate is unique due to its dual sugar units (rhamnose and glucose) attached to its aglycone portion, which provides steric hindrance and makes it less potent than its aglycone counterpart, naringenin .
Eigenschaften
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHAWBPPPWRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid](/img/structure/B12434623.png)
![7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)
![2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-](/img/structure/B12434642.png)
![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)
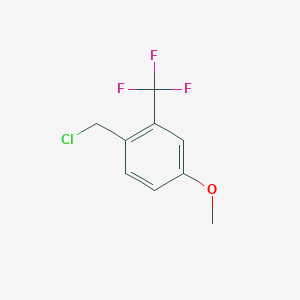
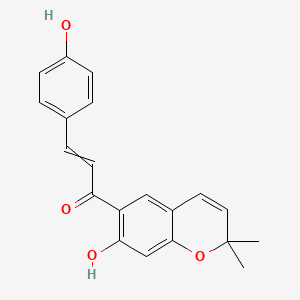
![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)
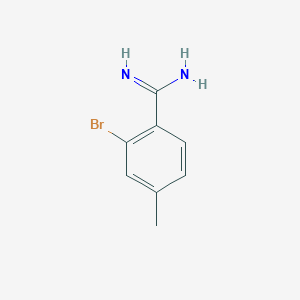
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12434679.png)
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)
